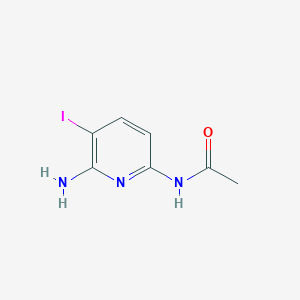

N-(6-amino-5-iodopyridin-2-yl)acetamide

Description

Significance of Iodo-Pyridin-2-yl Acetamide (B32628) Scaffolds in Organic Synthesis and Chemical Biology

The iodo-pyridin-2-yl acetamide scaffold is a privileged structure in the fields of organic synthesis and chemical biology. The iodine atom, a heavy halogen, can be readily introduced onto the pyridine (B92270) ring and serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. google.com This capability allows for the construction of complex molecular architectures from relatively simple starting materials.

In chemical biology, the iodo-substituent can act as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structures of ligand-protein complexes. Furthermore, the acetamide and amino functionalities can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. rsc.org

Contextualization within Halogenated Pyridine Chemistry Research

Halogenated pyridines are a cornerstone of medicinal chemistry and materials science. The introduction of a halogen atom onto the pyridine ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule. nih.gov This, in turn, can have a profound impact on its biological activity and pharmacokinetic profile.

The study of halogenated pyridines has revealed that the position and nature of the halogen substituent are critical. For instance, iodinated pyridines are often more reactive in cross-coupling reactions compared to their chlorinated or brominated counterparts. Research into the reactivity of aminopyridines with halogens has provided insights into the directing effects of the amino group and the conditions required for selective halogenation. acs.org

Emerging Trends in Pyridine-Based Compound Investigations

The investigation of pyridine-based compounds is a dynamic field, with several emerging trends shaping its future direction. One significant area of development is the use of modern synthetic methodologies, such as C-H functionalization and photoredox catalysis, to access novel pyridine derivatives with high efficiency and selectivity. researchgate.netacs.org These methods often operate under milder conditions and tolerate a wider range of functional groups compared to traditional synthetic approaches.

Another trend is the growing interest in the biological activities of multi-substituted pyridines. Researchers are increasingly designing and synthesizing complex pyridine scaffolds with the aim of developing new therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders. acs.orgresearchgate.net The exploration of aminopyridine derivatives, in particular, has shown promise in the development of kinase inhibitors and agents targeting protozoan neglected tropical diseases. nih.govnih.gov

Interactive Data Tables

Below are interactive data tables summarizing key information related to the chemical space of N-(6-amino-5-iodopyridin-2-yl)acetamide.

Table 1: Physicochemical Properties of Related Iodo-Pyridine Acetamide Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(5-Iodopyridin-2-yl)acetamide | 66131-78-0 | C₇H₇IN₂O | 262.05 |

| N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | 884660-46-2 | C₇H₆FIN₂O | 280.04 |

Note: Data for the specific target compound is not publicly available and is inferred from structurally similar compounds.

Table 2: Plausible Synthetic Route for this compound

| Step | Reaction | Reagents and Conditions | Plausible Intermediate/Product |

| 1 | Iodination | 2,6-Diaminopyridine, N-Iodosuccinimide (NIS), Acetonitrile | 2,6-Diamino-3-iodopyridine |

| 2 | Selective Acetylation | 2,6-Diamino-3-iodopyridine, Acetic anhydride, Pyridine (catalyst) | This compound |

This represents a hypothetical synthetic pathway based on known chemical transformations of aminopyridines. google.compublish.csiro.au

Structure

3D Structure

Properties

IUPAC Name |

N-(6-amino-5-iodopyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN3O/c1-4(12)10-6-3-2-5(8)7(9)11-6/h2-3H,1H3,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLJWLYRONUCKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467763 | |

| Record name | N-(6-Amino-5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884660-45-1 | |

| Record name | N-(6-Amino-5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 6 Amino 5 Iodopyridin 2 Yl Acetamide and Its Chemical Congeners

Precursor Synthesis and Aminopyridine Functionalization Strategies

The foundation for the synthesis of the target molecule lies in the preparation of appropriately functionalized aminopyridine precursors. This involves controlled iodination of the pyridine (B92270) ring and the synthesis of key diamine intermediates.

Regioselective Iodination Techniques for Pyridine Ring Systems

The introduction of an iodine atom at a specific position on the pyridine ring is a critical step that dictates the final structure of the molecule. Various methods have been developed for the regioselective iodination of aromatic and heteroaromatic rings.

Direct electrophilic iodination of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, the presence of activating groups, such as amino groups, can facilitate this transformation. Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid. For instance, the combination of iodine and silver nitrite (B80452) has been used for the iodination of alkylbenzenes. nih.gov Other systems like iodine-iodine pentoxide, iodine monochloride (ICl), and N-iodosuccinimide (NIS) with trifluoromethanesulfonic acid are also employed. researchgate.net

The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction. For example, the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst has been shown to be effective in the iodination of certain aromatic compounds. mdpi.com In some cases, a solvent-free mechanochemical approach using iodine and silver nitrate can provide an environmentally friendly alternative for the iodination of pyrimidine (B1678525) derivatives. nih.gov

Table 1: Selected Reagents for Electrophilic Iodination

| Reagent System | Description |

|---|---|

| Iodine / Silver Nitrite | Used for the iodination of activated aromatic rings. nih.gov |

| Iodine Monochloride (ICl) | An effective electrophilic iodinating agent. researchgate.net |

| N-Iodosuccinimide (NIS) / CF₃SO₃H | A powerful iodinating system for various substrates. researchgate.net |

| Iodine / Iodic Acid (Solid-state) | A green chemistry approach for iodination. researchgate.net |

Synthesis of 6-Amino-5-iodopyridin-2-amine Intermediates

The key intermediate for the synthesis of N-(6-amino-5-iodopyridin-2-yl)acetamide is 3-Iodopyridine-2,6-diamine, also known as 2,6-diamino-3-iodopyridine. chemicalbook.com The synthesis of this intermediate can be achieved from commercially available 2,6-diaminopyridine. chemicalbook.comsynchem.de The direct iodination of 2,6-diaminopyridine is a plausible route, where the two amino groups activate the pyridine ring towards electrophilic substitution. The iodine atom is directed to the position between the two amino groups (position 3) due to the ortho- and para-directing nature of the amino groups.

Amidation Protocols for the Formation of the Acetamide (B32628) Moiety

Once the 6-amino-5-iodopyridin-2-amine intermediate is obtained, the next crucial step is the selective acylation of one of the amino groups to form the acetamide moiety. This can be achieved through direct acylation or by using coupling reagents.

Direct Acylation Approaches

Direct acylation involves the reaction of the aminopyridine with an acylating agent, such as acetic anhydride or acetyl chloride. publish.csiro.ausemanticscholar.org The reaction of aminopyridines with acetic anhydride typically leads to the formation of acetylaminopyridines. publish.csiro.au The reaction is often carried out in a solvent like acetone or pyridine. publish.csiro.aunih.gov The presence of a base, such as triethylamine, can be used to neutralize the acetic acid produced during the reaction. publish.csiro.au

Studies on the acetylation of aminopyridines have shown that the reaction generally occurs directly at the exocyclic amino nitrogen. publish.csiro.au For 2-aminopyridines, the amino group provides significant steric hindrance to attack at the ring nitrogen, favoring acylation at the amino group. publish.csiro.au

Table 2: Common Conditions for Direct Acylation of Aminopyridines

| Acylating Agent | Solvent | Base (optional) | Reference |

|---|---|---|---|

| Acetic Anhydride | Acetone | Triethylamine | publish.csiro.au |

| Acetic Anhydride | Pyridine | - | semanticscholar.orgnih.gov |

Coupling Reagent-Mediated Amidation

Amide bond formation can also be efficiently achieved using coupling reagents. luxembourg-bio.comnih.govhepatochem.com These reagents activate the carboxylic acid (acetic acid in this case) to facilitate its reaction with the amine. This method is particularly useful for sensitive substrates or when direct acylation gives low yields.

One of the most effective and widely used coupling reagents is HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). wikipedia.orgmychemblog.com HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), activates the carboxylic acid to form an active ester, which then readily reacts with the amine to form the amide bond. wikipedia.orgyoutube.com This method is known for its high coupling efficiencies and fast reaction rates. wikipedia.org The reaction is typically carried out in a polar aprotic solvent like DMF. wikipedia.org

Other common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.compeptide.com Phosphonium-based reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective. peptide.com

Table 3: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (optional) | Base | Common Solvent |

|---|---|---|---|

| HATU | - | DIPEA, Triethylamine | DMF |

| DCC, DIC | HOBt | - | Dichloromethane, DMF |

| BOP | - | Triethylamine | DMF |

Transition Metal-Catalyzed Approaches to Pyridine Derivatization

The iodo-substituted pyridine core of this compound serves as a versatile handle for further functionalization through transition metal-catalyzed cross-coupling reactions. nih.govjiaolei.groupresearchgate.netresearchgate.net These reactions allow for the introduction of a wide range of substituents, leading to the synthesis of diverse chemical congeners.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the iodopyridine with an organoboron reagent, such as a boronic acid or ester. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., KHCO₃) in a suitable solvent mixture like DMF/water. researchgate.net This method demonstrates good tolerance to a variety of functional groups. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the iodopyridine and a terminal alkyne. wikipedia.orgorganic-chemistry.orggoogle.comlibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com This method is valuable for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling the iodopyridine with an amine. nih.govacs.orgwikipedia.orgresearchgate.netorganic-chemistry.org This allows for the introduction of various primary or secondary amines at the position of the iodine atom. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. The reactivity of halopyridines in this reaction generally follows the order: iodo > bromo > chloro. researchgate.net

Table 4: Overview of Transition Metal-Catalyzed Derivatization Reactions

| Reaction Name | Coupling Partners | Catalyst System | Key Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Iodopyridine + Boronic Acid/Ester | Palladium catalyst, Base | C-C |

| Sonogashira Coupling | Iodopyridine + Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (alkynyl) |

Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki-Miyaura coupling from related iodopyridines)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate. In the context of synthesizing derivatives of this compound, the iodo group at the 5-position serves as a prime handle for such transformations.

The Suzuki-Miyaura coupling of iodopyridines, however, can be challenging due to the potential for the nitrogen atom in the pyridine ring to coordinate with the palladium catalyst, thereby inhibiting its catalytic activity. Despite this, numerous successful protocols have been developed. For instance, the coupling of various arylboronic acids with iodopyridine derivatives can be achieved in good to excellent yields using appropriate palladium catalysts and ligands. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high efficiency and selectivity.

Unfortunately, many standard protocols for palladium-catalyzed C-C bond-forming cross-coupling reactions can be less effective in the presence of substrates bearing free N-H groups, such as the amino group in the target molecule and its congeners nih.gov. The acidic nature of these N-H groups can interfere with the catalytic cycle. However, specialized conditions have been developed to overcome these limitations, allowing for the successful coupling of unprotected, nitrogen-rich heterocycles nih.gov.

Below is a table summarizing representative conditions and yields for Suzuki-Miyaura reactions of various iodopyridine substrates, which could be adapted for this compound.

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Nitrogen Heterocycles

The development of robust catalytic systems, often employing specialized ligands or precatalysts, has been key to extending the scope of the Suzuki-Miyaura reaction to include complex and functionalized pyridines nih.gov.

C-H Functionalization Strategies for Selective Substitution

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including pyridines. This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, thereby shortening synthetic sequences and reducing waste. For a molecule like this compound, C-H functionalization could potentially be employed to introduce substituents at other positions on the pyridine ring, assuming the directing effects of the existing groups can be controlled.

The regioselectivity of C-H functionalization on the pyridine ring is influenced by both electronic effects and the use of directing groups. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, and the nitrogen atom can act as a coordinating site for transition metal catalysts, often directing functionalization to the C2 and C6 positions. However, the presence of other substituents, such as the amino and acetamido groups in the target molecule, can exert their own directing effects.

For 2-aminopyridines, the amino group can act as a directing group, often favoring functionalization at the C3 position. For instance, rhodium-catalyzed C-H functionalization of 2-aminopyridines with internal alkynes has been shown to proceed with high regioselectivity at the C3 position.

A variety of transition metals, including palladium, rhodium, ruthenium, and cobalt, have been employed to catalyze C-H functionalization reactions on pyridines, enabling the formation of C-C, C-N, and C-O bonds. Recent advancements have focused on achieving regioselectivity at the more challenging C3, C4, and C5 positions nih.gov.

| Reaction Type | Catalyst | Directing Group | Position Functionalized |

| Alkenylation | [Rh(cod)₂]BF₄ | 2-Amino | C3 |

| Arylation | Pd(OAc)₂ | Picolinamide | C4 |

| Amination | Photochemical | N-Aminopyridinium salt | C3 |

Table 2: Regioselective C-H Functionalization Strategies for Pyridine Derivatives

Aminocarbonylation Reactions in Pyridine Chemistry

Aminocarbonylation is a valuable synthetic transformation that introduces a carboxamide functionality into a molecule. This reaction typically involves the palladium-catalyzed carbonylation of an aryl or heteroaryl halide in the presence of an amine and a source of carbon monoxide. For the synthesis of this compound, a related aminocarbonylation reaction could be envisioned to construct the acetamide group from a suitable precursor.

The palladium-catalyzed aminocarbonylation of iodoarenes is a well-established process. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by CO insertion to form a palladated acyl complex. Subsequent reaction with an amine leads to the formation of the amide product and regeneration of the Pd(0) catalyst.

Studies on the aminocarbonylation of iodopyridines have demonstrated the feasibility of this approach for pyridine-containing molecules. For example, 3-iodopyridine can be successfully converted to the corresponding amide in the presence of an amine, a palladium catalyst, and carbon monoxide nih.gov. The reaction conditions, such as CO pressure, temperature, and the choice of ligand, can be optimized to achieve high yields and selectivities.

| Aryl Iodide | Amine | Catalyst | CO Pressure | Solvent | Product |

| Iodobenzene | Ethanolamine | Pd(OAc)₂/PPh₃ | 1 atm | DMF | Amide |

| 3-Iodopyridine | Ethanolamine | Pd(OAc)₂/PPh₃ | 60 bar | DMF | Amide nih.gov |

| 2-Iodothiophene | Ethanolamine | Pd(OAc)₂/PPh₃ | 60 bar | DMF | Amide nih.gov |

Table 3: Examples of Palladium-Catalyzed Aminocarbonylation of Iodoarenes and Iodoheteroarenes

More recent developments have focused on using CO-surrogates to avoid the handling of toxic carbon monoxide gas. Furthermore, novel catalytic systems are continually being developed to improve the efficiency and scope of aminocarbonylation reactions organic-chemistry.orgnih.gov.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. For the synthesis of functionalized pyridines like this compound, several green chemistry strategies can be considered.

One key aspect is the use of environmentally benign solvents. Traditional organic solvents often have significant environmental and health impacts. The development of reactions in greener solvents, such as water, ionic liquids, or even solvent-free conditions, is a major goal of green chemistry mdpi.com.

The use of catalysis is inherently a green chemistry principle, as it allows for reactions to proceed with high efficiency and selectivity, reducing the formation of byproducts. The development of more active and recyclable catalysts is an ongoing area of research.

Energy efficiency is another important consideration. Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times and increased yields compared to conventional heating nih.gov. One-pot multicomponent reactions are also a hallmark of green synthesis, as they combine multiple synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing solvent use and waste generation nih.govnih.gov.

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Waste Prevention | One-pot multicomponent reactions to minimize intermediate isolation and purification nih.govnih.gov. |

| Atom Economy | C-H functionalization strategies that avoid the use of pre-functionalized substrates. |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or ionic liquids as reaction media mdpi.com. |

| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption nih.gov. |

| Catalysis | Development of highly active and recyclable catalysts for cross-coupling and carbonylation reactions. |

Table 4: Green Chemistry Approaches in the Synthesis of Pyridine Derivatives

By incorporating these green chemistry principles, the synthesis of this compound and its congeners can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation of N 6 Amino 5 Iodopyridin 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N-(6-amino-5-iodopyridin-2-yl)acetamide in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of the proton (¹H) and carbon (¹³C) signals, as well as insights into the compound's conformation and dynamic behavior.

In a typical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the amino protons, and the acetyl methyl protons. The chemical shifts of the pyridyl protons are influenced by the electronic effects of the amino, iodo, and acetamido substituents. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the carbonyl and methyl carbons of the acetyl group.

To definitively assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques reveal correlations between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. Diffusion Ordered Spectroscopy (DOSY) could be utilized to confirm the presence of a single molecular entity in solution by showing that all proton signals diffuse at the same rate.

Illustrative ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H3 | ~7.8 | ~145 | C2, C4, C5 |

| H4 | ~6.5 | ~110 | C2, C3, C5, C6 |

| -NH₂ | ~5.0 (broad) | - | C5, C6 |

| -NH (acetamide) | ~9.5 (broad) | - | C2, C=O |

| -CH₃ (acetyl) | ~2.1 | ~24 | C=O |

| C2 | - | ~150 | - |

| C5 | - | ~80 | - |

| C6 | - | ~158 | - |

| C=O (acetyl) | - | ~169 | - |

Note: The chemical shifts are estimated and would be determined experimentally.

The conformation of the acetamido group relative to the pyridine (B92270) ring can be investigated using Nuclear Overhauser Effect (NOE) experiments. For instance, an NOE correlation between the amide proton and the H3 proton of the pyridine ring would suggest a conformation where these protons are in close spatial proximity. The rotational barrier around the C2-N(acetamido) bond could also be studied by variable temperature NMR experiments, which might show broadening or coalescence of signals if the rotation is slow on the NMR timescale.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), the exact molecular formula (C₇H₇IN₄O) can be unequivocally established.

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways of the protonated molecule. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information.

Plausible HRMS Fragmentation Data for [M+H]⁺ of this compound

| m/z (calculated) | Proposed Fragment Ion |

| 278.9734 | [C₇H₈IN₄O]⁺ (Protonated molecular ion) |

| 236.9628 | [C₅H₅IN₄]⁺ (Loss of acetyl group, CH₂=C=O) |

| 221.9764 | [C₅H₄IN₃]⁺ (Loss of ammonia (B1221849) from the amino group) |

| 110.0305 | [C₅H₄N₂]⁺ (Loss of iodine radical and acetyl group) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| N-H stretch (amide) | ~3300-3200 | Medium |

| N-H stretch (amino, asymmetric & symmetric) | ~3400-3100 | Medium |

| C-H stretch (aromatic) | ~3100-3000 | Strong |

| C=O stretch (amide I) | ~1680 | Strong |

| N-H bend (amide II) | ~1550 | Strong |

| C=C, C=N stretch (pyridine ring) | ~1600-1400 | Strong |

| C-I stretch | ~600-500 | Weak |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the definitive conformation of the molecule in the crystal lattice. Furthermore, it would elucidate the supramolecular architecture, showing how individual molecules are packed together through intermolecular interactions such as hydrogen bonds and π-π stacking.

The crystal structure would reveal the planarity of the pyridine ring and the orientation of the acetamido and amino substituents. Key torsion angles, such as the one describing the rotation of the acetyl group relative to the pyridine ring (C3-C2-N-C=O), would be precisely determined. The planarity of the amide group itself is also a point of interest. The analysis of intermolecular hydrogen bonding involving the amino and amide N-H groups as donors and the carbonyl oxygen and pyridine nitrogen atoms as acceptors would be crucial for understanding the crystal packing.

Hypothetical Torsion Angles from X-ray Diffraction

| Torsion Angle | Description | Expected Value (°) |

| C6-N-C2-C3 | Planarity of the pyridine ring | ~0 |

| C3-C2-N(amide)-C(O) | Rotation of the acetamido group vs. the ring | ~10-30 or ~150-170 |

| C2-N(amide)-C(O)-CH₃ | Conformation of the acetamide (B32628) group | ~180 (trans) |

| C4-C5-N(amino)-H | Orientation of the amino group | Variable |

Investigation of Crystal Packing Motifs and Intermolecular Interactions

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its crystal packing motifs and the presentation of quantitative data on its intermolecular interactions is not possible at this time.

However, based on the structural features of the molecule, which include a pyridine ring, an amino group, an acetamide group, and an iodine atom, several types of intermolecular interactions can be anticipated to play a significant role in its solid-state architecture. These interactions are fundamental in the study of crystal engineering and are known to influence the physical properties of molecular solids.

Hydrogen Bonding: The presence of hydrogen bond donors (the amino group N-H and the acetamide N-H) and acceptors (the pyridine nitrogen, the carbonyl oxygen of the acetamide, and the amino nitrogen) strongly suggests the formation of an extensive network of intermolecular and potentially intramolecular hydrogen bonds. In similar structures, such as aminopyridine derivatives, N-H···N and N-H···O hydrogen bonds are common and are often the primary interactions governing the crystal packing. For instance, in the crystal structure of N-[4-amino-5-cyano-6-(methyl-sulfan-yl)pyridin-2-yl]acetamide hemihydrate, molecules are linked by N-H···O and N-H···N hydrogen bonds to form dimers and ribbons. who.intnih.gov

Halogen Bonding: The iodine atom at the 5-position of the pyridine ring is a potential halogen bond donor. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base, such as a nitrogen or oxygen atom. This type of interaction is increasingly recognized as a significant force in directing the assembly of crystal structures. Studies on related halopyridine compounds have demonstrated the importance of halogen bonding in their solid-state arrangements.

π-π Stacking: The aromatic pyridine ring is capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are another key factor in the stabilization of crystal lattices. In the crystal structure of a related compound, N-[4-amino-5-cyano-6-(methyl-sulfan-yl)pyridin-2-yl]acetamide hemihydrate, weak slipped parallel π-π interactions have been observed. who.int The specific geometry of these interactions (e.g., face-to-face, edge-to-face) would depend on the electronic and steric properties of the substituents on the pyridine ring.

Without experimental crystallographic data for this compound, the following tables for intermolecular interactions remain hypothetical. The data provided are illustrative examples based on typical bond lengths and angles observed in related structures and are not experimental values for the subject compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N-H···N (pyridine) | ~0.86 | ~2.1 | ~3.0 | ~170 |

| N-H···O (carbonyl) | ~0.86 | ~2.0 | ~2.9 | ~165 |

| Donor···Acceptor | D···A (Å) | Angle (C-I···A) (°) |

|---|---|---|

| C-I···N (pyridine) | ~3.0 | ~175 |

| C-I···O (carbonyl) | ~3.1 | ~170 |

| Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Slippage (Å) |

|---|---|---|---|

| Parallel-displaced | ~3.7 | ~3.4 | ~1.6 |

Further research, involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction, is required to elucidate the precise nature of its crystal packing and to quantify the intermolecular interactions that define its solid-state structure.

Computational and Theoretical Investigations of N 6 Amino 5 Iodopyridin 2 Yl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular geometries, electronic properties, and reactivity.

Molecular Orbital Analysis and Frontier Molecular Orbital (FMO) Theory

No specific molecular orbital analysis or Frontier Molecular Orbital (FMO) theory studies for N-(6-amino-5-iodopyridin-2-yl)acetamide were found. Such an analysis would typically involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap often indicating higher reactivity. For this compound, this analysis would shed light on the most probable sites for electrophilic and nucleophilic attack.

Prediction of Reaction Pathways and Transition State Geometries

There are no published predictions of reaction pathways or calculations of transition state geometries involving this compound. This type of study uses DFT to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. The transition state, the highest energy point on this pathway, is crucial for determining the reaction kinetics. For this compound, such studies could predict the outcomes of, for example, substitution or cross-coupling reactions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. There is no available research that has applied MD simulations to this compound. An MD study would provide insights into the compound's conformational flexibility, identifying the most stable three-dimensional structures and the dynamics of their interconversion. This information is vital for understanding how the molecule might interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models have been developed specifically for this compound. QSAR/QSPR studies are statistical methods that correlate variations in the chemical structure of compounds with their biological activity or physical properties. To perform such a study, a dataset of structurally related compounds with measured activities or properties is required. The absence of such data for a series of analogs of this compound precludes the development of these predictive models.

Theoretical Studies on Regioselectivity and Stereoselectivity in Reactions Involving the Compound

There is a lack of theoretical studies on the regioselectivity and stereoselectivity of reactions involving this compound. The pyridine (B92270) ring, substituted with an amino, an iodo, and an acetamido group, presents multiple reactive sites. Theoretical calculations, often using DFT, could predict which site is most likely to react under specific conditions (regioselectivity) and the preferred orientation of the products (stereoselectivity). Such predictive studies are invaluable for guiding synthetic efforts.

Chemical Reactivity and Derivatization Strategies for N 6 Amino 5 Iodopyridin 2 Yl Acetamide

Reactions at the Amine Moiety: Alkylation, Acylation, and Functional Group Interconversions

The primary amino group at the C6 position is a versatile nucleophile and a key site for derivatization.

Alkylation: The direct N-alkylation of the amino group can be achieved using various alkylating agents. Methods for N-alkylation of amino acids, for instance, can be adapted for this purpose. monash.edu One common approach involves reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. Alternatively, direct alkylation with alkyl halides can be performed, though this method risks over-alkylation. To achieve mono-alkylation, protecting group strategies or the use of specific sulfonamides to enhance NH acidity, followed by deprotonation and reaction with an alkylating agent, can be employed. monash.edu

Acylation: The amino group can be readily acylated with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing a wide variety of acyl groups. A general procedure for N-acylation involves reacting the amine with an acyl chloride, which can be an efficient process for creating new amide bonds. semanticscholar.org This method is analogous to the acetylation of amines, which is a common strategy for protecting the amine functionality. researchgate.net

Functional Group Interconversions: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions, allowing the introduction of groups such as -Cl, -Br, -CN, or -OH.

Reactivity of the Acetamide (B32628) Group: Hydrolysis and N-Substitution Reactions

The acetamide group at the C2 position also offers pathways for modification.

Hydrolysis: The acetamide can be hydrolyzed back to the parent 2,6-diamino-5-iodopyridine under either acidic or basic conditions. This deacetylation is a common deprotection strategy and provides access to a free amino group at the C2 position, which can then undergo the same set of reactions (alkylation, acylation, etc.) as the C6-amino group, allowing for differential functionalization if the C6-amine is protected.

N-Substitution Reactions: While the amide nitrogen is less nucleophilic than a primary amine, it can be deprotonated with a strong base to form an amidate anion. This anion can then react with electrophiles, such as alkyl halides, to yield N-substituted acetamide derivatives. This approach allows for the introduction of a third point of diversity on the pyridine (B92270) scaffold. The synthesis of various acetamide derivatives often proceeds through the reaction of an amine with an isocyanate or a carboxaldehyde, demonstrating the versatility of forming substituted acetamides. globalresearchonline.net

Transformations at the Iodinated Position: Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the C5 position is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl structures. The Suzuki coupling has been successfully applied to synthesize a variety of N-aryl amides and substituted pyrimidines from their corresponding halogenated precursors. researchgate.netresearchgate.net Microwave-assisted protocols can accelerate these reactions, leading to good yields in short reaction times. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.net This method is one of the most effective ways to synthesize substituted and conjugated alkynes and has been widely applied to various halogenated heterocycles. researcher.lifersc.org

Buchwald-Hartwig Amination: This cross-coupling reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. It is a key method for synthesizing N-aryl amines and their derivatives. rsc.org The reaction employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. This protocol has been successfully used for the N-arylation of various amines with halo-heterocycles, yielding the target compounds in moderate to good yields. nih.gov

Table 1: Palladium-Catalyzed Cross-Coupling Reactions on Aryl Iodides

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl-Aryl/Vinyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | Aryl-Alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Xantphos, BINAP | NaOtBu, K₂CO₃ | Aryl-Amine |

Reactions of the Pyridine Heterocycle: Electrophilic and Nucleophilic Aromatic Substitutions

The pyridine ring itself, influenced by its substituents, can undergo substitution reactions.

Electrophilic Aromatic Substitution (SEAr): Pyridine is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene. wikipedia.org The presence of two activating groups (amino and acetamido) increases the ring's electron density, directing incoming electrophiles to the C3 position (ortho/para to the activating groups). However, the ring nitrogen's deactivating effect remains significant, and reactions often require forcing conditions. masterorganicchemistry.com Protonation or coordination of the ring nitrogen to a Lewis acid during the reaction further deactivates the ring, making substitution even more difficult. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group like a halide is present. youtube.com While the target molecule has an iodo substituent, which can be displaced, SNAr reactions on halopyridines are common. youtube.com These reactions proceed via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate whose stability is enhanced by the electron-withdrawing ring nitrogen. youtube.comrsc.org The reaction does not always require a strong electron-withdrawing group on the substrate. rsc.org

Synthesis of Structurally Diverse Analogs and Derivatives of N-(6-amino-5-iodopyridin-2-yl)acetamide

The combination of the reactive sites on this compound allows for the systematic synthesis of a wide range of analogs.

A general strategy for diversification involves using the robust and high-yielding palladium-catalyzed cross-coupling reactions at the C5-iodo position as a primary step. This can introduce a vast array of aryl, heteroaryl, alkyl, and amino substituents. For example, Suzuki coupling can be used to generate biaryl scaffolds. researchgate.netnih.gov Following this, the amine and acetamide functionalities can be further modified. The C6-amino group can be alkylated or acylated, and the C2-acetamide can be hydrolyzed and subsequently derivatized to introduce additional diversity. This modular approach allows for the creation of a large chemical library from a single, versatile starting material. The synthesis of various substituted 2-aminopyrimidines and other heterocyclic derivatives demonstrates the power of these integrated synthetic strategies. frontiersin.orgrsc.org

Biomolecular Interactions and Mechanistic Studies of N 6 Amino 5 Iodopyridin 2 Yl Acetamide and Its Analogs in Vitro Focus

Enzyme Inhibition Kinetics and Mechanistic Elucidation

Derivatives and analogs of N-(6-amino-5-iodopyridin-2-yl)acetamide have been investigated as inhibitors of various enzymes implicated in a range of diseases.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.netnih.gov While specific data on this compound is not available, related heterocyclic compounds have demonstrated notable α-amylase inhibitory activity. For instance, certain pyrimidine (B1678525) derivatives have shown potent inhibition, with IC50 values as low as 0.68 µM. researchgate.net The inhibitory potential of these compounds is often attributed to their ability to bind to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates into simple sugars. researchgate.netnih.gov

LpxC Inhibition: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc metalloenzyme in the biosynthetic pathway of lipid A, an essential component of the outer membrane of Gram-negative bacteria. nih.govnih.gov Inhibition of LpxC is a promising strategy for developing new antibiotics against multidrug-resistant Gram-negative pathogens. nih.govnih.gov Potent non-hydroxamate LpxC inhibitors have been developed, with some exhibiting IC50 values as low as 20 nM. medchemexpress.com These inhibitors typically work by chelating the active site zinc ion, disrupting the enzyme's catalytic activity. nih.gov

SIRT2 Inhibition: Sirtuin 2 (SIRT2), an NAD+-dependent protein deacylase, is involved in various cellular processes, including cell cycle regulation and has been identified as a potential target for cancer and neurodegenerative diseases. nih.govnih.govmdpi.com Analogs of the core acetamide (B32628) structure have been explored as SIRT2 inhibitors. For example, thienopyrimidinone-based compounds have demonstrated submicromolar SIRT2 inhibitory activity, with some showing high selectivity over other sirtuin isoforms. nih.gov The mechanism of these inhibitors often involves binding to a ligand-induced selectivity pocket in the enzyme. nih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic approach for Alzheimer's disease. While direct studies on this compound are limited, related pyridine-based structures have shown potent inhibition of these enzymes. For instance, certain 2-aminopyridine (B139424) derivatives have exhibited IC50 values in the nanomolar range for AChE. mdpi.com

ALK2 Inhibition: Activin receptor-like kinase 2 (ALK2) is a transmembrane serine/threonine kinase involved in bone morphogenetic protein (BMP) signaling. Dysregulation of ALK2 is implicated in diseases like fibrodysplasia ossificans progressiva. While specific inhibitory data for this compound against ALK2 is not readily available, the broader class of aminopyridine derivatives has been explored for kinase inhibition.

Molecular Docking and Molecular Recognition Studies with Biological Targets

Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a small molecule to its target protein. nih.govnih.gov These studies have been instrumental in understanding the molecular recognition of this compound analogs with their respective biological targets.

For SIRT2 inhibitors, docking studies have revealed that thienopyrimidinone-based analogs can induce the formation of a specific selectivity pocket, though they may bind in an inverted manner compared to what might be intuitively expected. nih.gov This highlights the nuanced interactions that govern inhibitor binding.

In the context of antibacterial agents targeting bacterial regulator proteins like PqsR of Pseudomonas aeruginosa, docking studies have shown that spiro[indole-3,4′-pyridine] derivatives can exhibit binding energies ranging from -5.8 to -8.2 kcal/mol, indicating a favorable interaction. mdpi.com Similarly, for DNA photocleavage agents, molecular docking has been used to identify potential interaction sites and calculate binding energies with DNA. mdpi.com

Structure-Activity Relationship (SAR) Analyses for In Vitro Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For analogs of this compound, SAR analyses have provided valuable insights.

In the development of SIRT2 inhibitors, it has been observed that lipophilicity plays a significant role in inhibitory activity. nih.gov For instance, the introduction of a lipophilic substituent at the N-7′ position of thienopyrimidinone analogs generally leads to improved SIRT2 inhibition. nih.gov Furthermore, the position of substituents, such as a methoxy (B1213986) group on a benzyl (B1604629) ring, can significantly impact potency, with para-substituted analogs often showing better activity. nih.gov

For cytotoxic agents, SAR studies on 2-amino-4,6-diphenylnicotinonitriles revealed that the nature and position of substituents on the phenyl rings are critical for activity. mdpi.com For example, a chloro-substituted analog demonstrated significantly higher cytotoxicity against breast cancer cell lines compared to the unsubstituted parent compound. mdpi.com In another series of cytotoxic compounds, the presence of specific functional groups like amino and cyano on a pyridazinone scaffold was found to be important for activity. researchgate.net

Ligand-Target Interaction Profiling via Biophysical and Spectroscopic Methods

A variety of biophysical and spectroscopic techniques are employed to characterize the interaction between ligands and their biological targets. These methods provide experimental evidence to complement computational studies.

Spectroscopic Techniques: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are fundamental for confirming the structure of synthesized compounds. mdpi.comnih.govaun.edu.eg For instance, IR spectra can confirm the presence of key functional groups like amino (N-H) and cyano (-C≡N) groups through their characteristic absorption bands. mdpi.com ¹H-NMR provides information on the chemical environment of protons, while mass spectrometry confirms the molecular weight of the compounds. mdpi.com

Fluorometric Techniques: Fluorometric methods are particularly useful for studying interactions with biomolecules like DNA. researchgate.net These techniques can be used to determine the binding affinity of compounds to DNA and to investigate their potential as DNA-intercalating agents. researchgate.net

Investigation of Cytotoxic Effects in Various Cell Lines (In Vitro)

The in vitro cytotoxic effects of this compound analogs have been evaluated against a range of cancer cell lines.

Several studies have demonstrated the potential of these compounds as anticancer agents. For example, certain N-phenylacetamide derivatives showed significant cytotoxicity against lung cancer cell lines (NCI-H522 and NCI-H23) but were inactive against breast cancer cell lines. psu.edu In another study, 2-amino-4,6-diphenylnicotinonitrile derivatives exhibited potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with one compound surpassing the potency of the standard drug Doxorubicin. mdpi.com

Furthermore, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have shown high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia cell lines, including resistant strains. nih.gov The mechanism of cell death induced by these compounds can involve both apoptosis and autophagy. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Accessing Functionalized Analogs

The future development of N-(6-amino-5-iodopyridin-2-yl)acetamide hinges on the ability to create a diverse range of functionalized analogs to explore structure-activity relationships (SAR). While direct synthetic literature for this specific molecule is sparse, methodologies applied to similar heterocyclic systems can be readily adapted. Research efforts could focus on modifications at three key positions: the amino group, the acetamido group, and the carbon-iodine bond.

Modification of the Amino Group: The free amino group can be functionalized through various reactions such as N-alkylation, N-arylation, acylation, and sulfonylation to introduce a wide array of substituents.

Modification of the Acetamido Group: The acetamido moiety can be altered by first deacetylating to the corresponding amine and then re-acylating with different carboxylic acids or their derivatives, a common strategy in medicinal chemistry. nih.gov

Modification via the Iodo Group: The iodine atom is a particularly valuable handle for diversification, enabling a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, alkynyl, and amino groups at the 5-position of the pyridine (B92270) ring, dramatically expanding the chemical space around the core scaffold.

A hypothetical synthetic scheme for creating analogs is presented below:

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), heat | Introduction of diverse aryl or heteroaryl groups at the 5-position. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base (e.g., Et₃N), solvent (e.g., THF) | Introduction of alkynyl substituents at the 5-position. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., Toluene) | Introduction of substituted amino groups at the 5-position. |

| N-Acylation (of amino group) | Acid chloride or anhydride, base (e.g., Pyridine or Et₃N), solvent (e.g., DCM) | Formation of a diamide (B1670390) structure with varied substituents. |

Design and Synthesis of Advanced Chemical Probes and Tags Incorporating the Compound Scaffold

To investigate the biological targets and mechanism of action of potential drugs derived from this scaffold, the development of chemical probes is essential. The this compound structure can be modified to incorporate various tags for biological studies.

Fluorescent Probes: A fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) could be attached, typically via a linker to the primary amino group or through a cross-coupling reaction at the iodo position. This would allow for visualization of the compound's localization within cells using fluorescence microscopy.

Biotinylated Probes: Attaching a biotin (B1667282) tag would enable affinity-based pulldown experiments to identify binding proteins and molecular targets from cell lysates.

Photoaffinity Probes: Incorporation of a photoreactive group (e.g., an azide (B81097) or diazirine) would allow for covalent cross-linking to the biological target upon UV irradiation, facilitating more robust target identification.

The design of such probes requires careful consideration to ensure that the appended tag does not disrupt the compound's native biological activity.

Exploration of the Compound's Role in Catalysis or Material Science

The inherent chemical features of this compound suggest potential applications beyond biology, in fields such as catalysis and material science.

Catalysis: The pyridine nitrogen and the exocyclic amino group can act as bidentate or monodentate ligands for transition metals. Metal complexes incorporating this scaffold could be investigated for catalytic activity in various organic transformations. The electronic properties of the ligand could be fine-tuned by modifying the substituents on the pyridine ring.

Material Science: The planar, aromatic nature of the pyridine ring makes it a candidate for incorporation into larger conjugated systems, such as conductive polymers or organic light-emitting diode (OLED) materials. Polymerization could potentially be achieved through cross-coupling reactions involving the iodine atom. The hydrogen-bonding capabilities of the amino and acetamido groups could also be exploited to direct the self-assembly of supramolecular structures.

Rational Design Principles for In Vitro Biological Activity Optimization Based on Mechanistic Insights

While the specific biological activity of this compound is not yet defined, related aminopyridine and acetamide (B32628) derivatives have shown a range of activities, including inhibition of capsid assembly in viruses and modulation of inflammatory pathways. nih.govnih.gov A rational design approach to optimize the biological activity would involve several key steps:

Initial Screening: The parent compound would be screened against a panel of biological targets (e.g., kinases, proteases, protein-protein interactions) to identify initial hits.

Structure-Activity Relationship (SAR) Studies: A library of analogs, synthesized as described in section 7.1, would be tested to determine how different functional groups affect activity. For instance, studies on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogs showed a clear relationship between their structure and their ability to inhibit TNF-α and IL-6-induced cell adhesion. nih.gov

Computational Modeling: Molecular docking and dynamics simulations could be used to predict how analogs bind to a putative target protein. This provides mechanistic insight into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and specificity.

Iterative Optimization: Based on the combined SAR and computational data, new generations of compounds would be designed to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Integration with High-Throughput Synthesis and Screening Platforms for Chemical Library Development

To accelerate the discovery process, the principles of rational design can be integrated with automated, high-throughput platforms.

High-Throughput Synthesis (HTS): The synthesis of a large, diverse chemical library based on the this compound scaffold can be automated. rsc.org Using robotic liquid handlers, nanomole-scale reactions can be performed in multi-well plates (e.g., 384-well format), allowing for the rapid generation of hundreds or thousands of unique analogs through combinatorial chemistry. rsc.org This involves reacting a set of core molecules with a large panel of diverse building blocks.

High-Throughput Screening (HTS): These newly synthesized libraries can then be directly subjected to high-throughput screening against specific biological targets. nuvisan.commdpi.com Modern HTS systems can test millions of compounds in a short period, using miniaturized biochemical or cell-based assays to identify "hits"—compounds that modulate the target's activity. nih.govthermofisher.com Hits from this primary screen are then validated and prioritized for further optimization in the drug discovery pipeline. nuvisan.com

An example of a combinatorial library design for HTS is outlined below.

| Scaffold | Site of Diversification | Building Block Set A (R1) | Building Block Set B (R2) | Total Compounds |

| N-(6-amino-5-R1-pyridin-2-yl)acetamide | 5-position (via Suzuki coupling) | 96 unique boronic acids | N/A | 96 |

| N-(6-R2-amino-5-iodopyridin-2-yl)acetamide | 6-amino group (via acylation) | N/A | 96 unique acid chlorides | 96 |

| Combinatorial | Both positions | 96 unique boronic acids | 96 unique acid chlorides | 9,216 |

This integrated approach of automated synthesis and large-scale screening significantly accelerates the journey from a promising chemical scaffold to a potential lead candidate for therapeutic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.